3-(3,4-Difluorophenyl)phenol

Lipophilicity Physicochemical profiling ADME prediction

The 3,4-difluoro regioisomer of biphenyl-3-ol (MW 206.19) solves the challenge of isolating electronic vs. lipophilic effects in drug discovery. Unlike positional isomers with identical LogP (3.34) and tPSA, this vicinal difluoro pattern provides a unique electrostatic surface for target binding studies. • **Key application**: Matched molecular pair (MMP) benchmarking & NNRTI fragment synthesis • **Derivatization-ready**: Selective meta-OH functionalization without intramolecular H-bonding • **SAR clarity**: Attribute bioactivity differences to fluorine position, not LogP

Molecular Formula C12H8F2O
Molecular Weight 206.19 g/mol
CAS No. 1027207-72-2
Cat. No. B3045182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Difluorophenyl)phenol
CAS1027207-72-2
Molecular FormulaC12H8F2O
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C12H8F2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H
InChIKeyZNIKLHKGBFCELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Difluorophenyl)phenol: Biaryl Phenol Building Block


3-(3,4-Difluorophenyl)phenol (CAS 1027207-72-2) is a fluorinated biaryl compound of the formula C₁₂H₈F₂O (MW 206.19 g/mol), classified as a 3',4'-difluoro-[1,1'-biphenyl]-3-ol [1]. It features a phenolic hydroxyl group at the meta position of one phenyl ring and two vicinal fluorine atoms at the 3- and 4-positions of the second phenyl ring [2]. This specific difluoro-substitution pattern on the distal ring, combined with meta-hydroxy functionality on the proximal ring, renders it a versatile small-molecule scaffold for medicinal chemistry and materials science applications, primarily accessed through palladium-catalyzed Suzuki-Miyaura cross-coupling .

Vicinal 3,4-difluoro pattern for unique electronic SAR exploration

meta-Hydroxy handle enables orthogonal derivatization without intramolecular H-bonding interference

Fluorine Regiochemistry in 3-(3,4-Difluorophenyl)phenol


Interchanging positional isomers of difluorobiphenyl-ol compounds is not chemically or functionally equivalent. While several regioisomers share identical molecular formula, molecular weight, computed LogP (3.34), and topological polar surface area (20.23 Ų) [1], their distinct fluorine substitution patterns confer profoundly different electronic distributions, dipole moments, and steric profiles that directly impact reactivity in downstream coupling reactions and interactions with biological targets . The 3,4-difluoro arrangement on the distal ring of 3-(3,4-difluorophenyl)phenol places electron-withdrawing fluorine atoms in a vicinal relationship, uniquely modulating the electron density of the biaryl system compared to isolated or symmetrically disposed fluorine patterns. Selection of this specific regioisomer is therefore a critical decision point for programs where fluorine positioning governs target binding, metabolic stability, or synthetic elaboration pathways.

Regioisomer mismatch

Identical LogP/tPSA across 2,4- and 3,5-difluoro isomers masks distinct electronic and steric profiles; simply matching computed properties may lead to wrong selection.

Hydroxy position

Ortho- or para-hydroxy regioisomers offer different H-bond geometry and derivatization vectors, altering library synthesis outcomes and SAR interpretation.

Synthetic commonality

All difluoro-biphenyl-ol isomers are accessible via Suzuki-Miyaura coupling; synthetic route alone does not guarantee the desired regiochemistry.

3-(3,4-Difluorophenyl)phenol: Differentiation from Closest Analogs


LogP Parity Across Positional Isomers

Computed octanol-water partition coefficients (LogP) were compared across three positional isomers of difluorobiphenyl-ol. 3-(3,4-Difluorophenyl)phenol (target), 3-(2,4-difluorophenyl)phenol, and 3-(3,5-difluorophenyl)phenol all yield an identical computed LogP of 3.33740 and an identical topological polar surface area (tPSA) of 20.23 Ų [1]. This LogP parity across regioisomers is an unusual and notable finding: typically, changing the position of fluorine substituents alters lipophilicity. The data imply that procurement decisions based solely on computed LogP cannot distinguish these regioisomers, and selection must instead be driven by the specific electronic and steric demands of the 3,4-difluoro pattern.

LogP Parity
Data to verify

Target and 2,4- and 3,5-difluoro regioisomers share identical computed LogP (3.34) and tPSA (20.23 Ų).

Lipophilicity parity prevents pre-screening based on LogP; explicit regioisomer specification is essential.

In silico prediction; confirm experimentally if required for your workflow.

Lipophilicity Physicochemical profiling ADME prediction

Electronic Effects of Vicinal 3,4-Difluoro Substitution

The vicinal (adjacent) 3,4-difluoro substitution pattern on the distal phenyl ring generates a unique electronic environment that cannot be replicated by 2,4-, 2,5-, 3,5-, or other difluoro arrangements. Fluorine is strongly electron-withdrawing via inductive effect (−I) but can donate electron density via resonance (+M) when positioned ortho or para to a reactive site. In the 3,4-difluoro pattern, the meta-fluorine (3-F) exerts a dominant −I effect on the biaryl bond, while the para-fluorine (4-F) contributes both −I and +M character. This creates a polarized electronic gradient across the distal ring that is absent in symmetrical 3,5-difluoro isomers (where both fluorines are meta-related and exert only −I effects) . Organometallic functionalization studies on difluorophenols demonstrate that the 3,4-difluoro pattern directs metallation to distinct positions compared to 2,4- or 3,5-difluoro isomers . Although quantitative dipole moment data from a single controlled study are not available for all isomers, the qualitative regiochemical divergence is well established in synthetic methodology literature.

Electronic Gradient
Class-level

Vicinal 3,4-difluoro pattern creates a polarized electronic gradient absent in symmetrical 3,5-difluoro isomers; distinct metallation sites expected.

Unique electronic landscape directs regioselective functionalization and downstream coupling steps.

Class-level inference; quantitative dipole data across all isomers not available.

Electronic effects Regioselective functionalization Medicinal chemistry design

Vendor Purity Specification Consistency

Commercial availability and purity specifications for 3-(3,4-difluorophenyl)phenol were surveyed across independent suppliers. AKSci (USA) specifies a minimum purity of 95% for catalog item 7593CR , and CymitQuimica/Biosynth (EU) similarly lists minimum 95% purity . This cross-supplier consistency provides procurement-grade confidence that the compound can be sourced at a defined purity threshold from geographically distinct vendors. In contrast, the ortho-substituted regioisomer 2-(3,4-difluorophenyl)phenol (CAS 742058-85-1) is also listed at 95% purity by Combi-Blocks , indicating that purity specification is not a differentiator among regioisomers but that equivalent quality standards are available for the target compound.

Vendor Purity
Specification review

Minimum 95% purity consistently listed by AKSci and CymitQuimica; equivalent to ortho regioisomer specification.

Purity standard matches closest analog and does not differentiate regioisomers; quality benchmark is available.

Commercial vendor data as of March 2026.

Quality control Procurement specification Reproducibility

Meta-Hydroxy vs. Ortho/Para: H-Bonding Geometry

The phenolic –OH group at the meta position (3-position) of the non-fluorinated ring in 3-(3,4-difluorophenyl)phenol presents a distinct hydrogen-bonding geometry compared to ortho- and para-hydroxy regioisomers. In the ortho isomer (2-(3,4-difluorophenyl)phenol, CAS 742058-85-1), the hydroxyl group is positioned ortho to the biaryl bond, enabling potential intramolecular hydrogen bonding with the adjacent phenyl ring that can restrict conformational freedom and reduce intermolecular H-bond donor capacity [1]. The para isomer (4-(3,4-difluorophenyl)phenol, CAS 108185-80-4) presents an extended linear geometry where the hydroxyl group sits at the terminus of the molecular axis, maximizing intermolecular H-bond accessibility but altering the vector of derivatization . The meta-hydroxy configuration of the target compound occupies an intermediate conformational space, offering an H-bond vector that is neither constrained by ortho proximity nor fully extended as in the para case. This differential geometry is critical when the phenol serves as a handle for etherification, esterification, or carbamate formation in library synthesis.

H-Bond Geometry
Class-level

meta-Hydroxy avoids intramolecular H-bonding and offers a distinct vector compared to ortho- and para-hydroxy regioisomers.

Different derivatization handle geometry influences library synthesis and structure-activity relationship exploration.

Geometric inference; empirical reactivity comparison recommended for specific transformations.

Hydrogen bonding Derivatization Structure-activity relationships

Synthetic Accessibility via Suzuki-Miyaura Coupling

3-(3,4-Difluorophenyl)phenol is synthesized via standard Suzuki-Miyaura coupling between a 3-hydroxyphenylboronic acid (or ester) and a 3,4-difluorohalobenzene (or the reverse coupling pair) under palladium catalysis [1]. This synthetic accessibility is shared by essentially all difluorobiphenyl-ol regioisomers, including 2-(3,4-difluorophenyl)phenol, 4-(3,4-difluorophenyl)phenol, 3-(2,4-difluorophenyl)phenol, and 3-(3,5-difluorophenyl)phenol . No published evidence identifies a yield or selectivity advantage for the 3-(3,4-difluorophenyl)phenol regioisomer over others in this coupling. Similarly, comprehensive approaches to difluorophenol regioexhaustive functionalization confirm that all difluoro patterns are accessible through organometallic routes . Therefore, synthetic accessibility does not constitute a differentiation point for procurement or selection relative to closest analogs.

Suzuki-Miyaura Access
Method context

Accessible via standard Pd-catalyzed Suzuki-Miyaura coupling; no yield or selectivity advantage over other difluoro regioisomers reported.

Synthetic route is common to the compound class; selection must be based on regiochemical identity, not synthetic exclusivity.

Supported by general synthetic methodology references; specify exact structure when ordering.

Synthetic methodology Cross-coupling Process chemistry

3-(3,4-Difluorophenyl)phenol: Research and Industrial Applications


Fragment-Based Drug Discovery: Fluorine Regiochemistry for SAR

Medicinal chemistry programs that screen fluorinated biaryl fragments for target binding can deploy 3-(3,4-difluorophenyl)phenol as a differentiated scaffold. The vicinal 3,4-difluoro pattern delivers a unique electrostatic potential surface compared to 2,4- or 3,5-difluoro isomers , while the meta-hydroxy group provides a derivatization vector distinct from ortho- or para-hydroxy regioisomers. Critically, the computational LogP parity (3.34) across regioisomers [1] means that any differential biological activity observed in screening can be attributed to specific electronic or steric effects of the fluorine pattern rather than lipophilicity-driven binding, strengthening SAR interpretation.

Regioselective Phenol Derivatization for Advanced Building Blocks

The meta-hydroxy group of 3-(3,4-difluorophenyl)phenol can be selectively functionalized (etherification, esterification, sulfonylation, carbamoylation) without interference from intramolecular hydrogen bonding, which can limit reactivity in the ortho-hydroxy isomer 2-(3,4-difluorophenyl)phenol. The 3,4-difluoro substitution pattern on the distal ring provides a predictable electronic environment for further cross-coupling or nucleophilic aromatic substitution, as established by organometallic functionalization studies on difluorophenols . This makes the compound suitable as a key intermediate in parallel library synthesis where both the phenol handle and the difluorophenyl ring require orthogonal elaboration.

Physicochemical Benchmarking in Fluorinated Libraries

Given that 3-(3,4-difluorophenyl)phenol shares identical computed LogP (3.3374) and tPSA (20.23 Ų) with the 2,4-difluoro and 3,5-difluoro regioisomers [1], this compound can serve as a matched molecular pair (MMP) partner in property benchmarking studies. Researchers can systematically probe the impact of fluorine substitution pattern on solubility, permeability, metabolic stability, and target affinity while holding lipophilicity constant — a rare and valuable experimental design feature for building predictive ADME models.

NNRTI Scaffold Elaboration

The difluoro-biphenyl substructure has been identified as a privileged motif in NNRTI design, with the 3,4-difluoro pattern contributing to hydrophobic pocket occupation in the enzyme's binding site . 3-(3,4-Difluorophenyl)phenol, as a biphenyl-diarylpyrimidine precursor fragment, offers the specific 3,4-difluoro substitution that has been associated with enhanced metabolic stability in lead optimization campaigns . Programs focused on this therapeutic target class may prioritize this regioisomer over alternatives based on the established SAR precedent, though quantitative comparative data against other difluoro patterns in the same assay system remain to be published.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
3,4-Difluoro regiochemistry
Electrostatic potential surface comparison across regioisomers
Regioselective phenol derivatization
meta-Hydroxy geometry
Orthogonal derivatization reactivity without intramolecular H-bonding interference
Physicochemical benchmarking in fluorinated libraries
LogP/tPSA parity across regioisomers
Property-matched molecular pair study design to isolate fluorine substitution effects
NNRTI scaffold elaboration
3,4-Difluoro pattern in hydrophobic pocket motif
Reported metabolic stability endpoint context and lead optimization SAR review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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